molecular formula C21H21NO4 B2995750 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}acetic acid CAS No. 2094859-65-9

2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}acetic acid

Cat. No. B2995750
CAS RN: 2094859-65-9
M. Wt: 351.402
InChI Key: NCRJFSYKAMMNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acid . Fmoc amino acids are commonly used in solid-phase peptide synthesis. They have a fluorenyl group, which serves as a protective group for the amino part during peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely include a fluorenyl group attached to an amino acid via a methyloxycarbonyl linkage . The exact structure would depend on the specific amino acid and the position of the cyclopropyl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other Fmoc amino acids. These compounds are typically solids and are relatively stable under normal conditions .

Scientific Research Applications

Enzyme-activated Surfactants for Carbon Nanotube Dispersion

A study utilized N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes (CNTs). These surfactants were converted into enzymatically activated CNT surfactants that created homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This research demonstrates the potential for innovative applications in materials science, particularly in creating stable dispersions of carbon nanotubes for various technological applications (Cousins et al., 2009).

Fluorescence Labeling for Biomedical Analysis

The development of a novel fluorophore, derived from 5-methoxyindole-3-acetic acid, showcased strong fluorescence in a wide pH range of aqueous media. This compound, due to its stability and large Stokes' shift, was applied as a fluorescent labeling reagent for carboxylic acids, demonstrating its potential for biomedical analyses and research (Hirano et al., 2004).

Synthesis of Oligomers from Amide-linked Neuraminic Acid Analogues

Research into the synthesis of oligomers derived from N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids highlights the versatility of these compounds in constructing complex molecular structures. These oligomers, based on alpha-O-methoxy- and 2,3-dehydroneuraminic acids, showcase the application of fluorenylmethoxycarbonyl-protected amino acids in synthesizing biologically relevant molecules (Gregar & Gervay-Hague, 2004).

Reversible Protecting Group for the Amide Bond in Peptides

N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids were explored as intermediates for peptide synthesis. This approach aimed at inhibiting interchain association during solid-phase peptide synthesis, highlighting the chemical's utility in facilitating the synthesis of 'difficult sequences' in peptide research (Johnson et al., 1993).

Future Directions

The future directions for research on this compound would likely involve exploring its potential uses in peptide synthesis and studying its biological activity .

properties

IUPAC Name

2-[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-19(24)11-21(9-10-21)13-22-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRJFSYKAMMNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}acetic acid

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